(4aS,8aS)-decahydro-1,5-naphthyridine
Overview
Description
(4aS,8aS)-decahydro-1,5-naphthyridine is a chiral organic compound with the molecular formula C₈H₁₆N₂. It is a bicyclic amine that has been studied for its potential applications in various fields, including chemistry, biology, and medicine. This compound is known for its ability to form coordination complexes with metal ions, making it a valuable ligand in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
(4aS,8aS)-decahydro-1,5-naphthyridine can be synthesized through several methods. One common approach involves the asymmetric hydrogenation of a suitable precursor, such as a tetrahydroisoquinoline derivative, using a chiral catalyst. For example, the hydrogenation of (S)-N-(t-butyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide over supported metal catalysts like ruthenium or rhodium can yield this compound with high diastereoselectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The choice of catalyst, reaction conditions, and purification methods are optimized to achieve high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4aS,8aS)-decahydro-1,5-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Dess-Martin periodinane and other hypervalent iodine compounds.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines or amides, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound.
Scientific Research Applications
(4aS,8aS)-decahydro-1,5-naphthyridine has several scientific research applications:
Chemistry: It is used as a ligand in asymmetric synthesis and catalysis, forming coordination complexes with metal ions.
Biology: The compound’s ability to interact with metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting metal-dependent biological processes.
Industry: It is employed in the synthesis of fine chemicals and pharmaceuticals, where its chiral properties are advantageous.
Mechanism of Action
The mechanism by which (4aS,8aS)-decahydro-1,5-naphthyridine exerts its effects is primarily through its ability to form coordination complexes with metal ions. These complexes can influence various chemical and biological processes by stabilizing specific conformations or facilitating electron transfer reactions. The compound’s interaction with metal ions can also modulate the activity of metalloenzymes and other metal-dependent proteins.
Comparison with Similar Compounds
Similar Compounds
Decahydroquinoline: Another bicyclic amine with similar structural features but different stereochemistry.
Tetrahydroisoquinoline: A precursor in the synthesis of (4aS,8aS)-decahydro-1,5-naphthyridine, with a similar bicyclic structure.
Decahydroisoquinoline: Shares the decahydro framework but differs in the position of nitrogen atoms.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct chiral properties. This makes it particularly valuable in asymmetric synthesis and catalysis, where the control of stereochemistry is crucial. Its ability to form stable coordination complexes with metal ions further distinguishes it from other similar compounds.
Properties
IUPAC Name |
(4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydro-1,5-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-3-7-8(9-5-1)4-2-6-10-7/h7-10H,1-6H2/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPDLNSKAAOHTF-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCCN2)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@H](CCCN2)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701286721 | |
Record name | (4aS,8aS)-Decahydro-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701286721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219522-28-8 | |
Record name | (4aS,8aS)-Decahydro-1,5-naphthyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=219522-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4aS,8aS)-Decahydro-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701286721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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